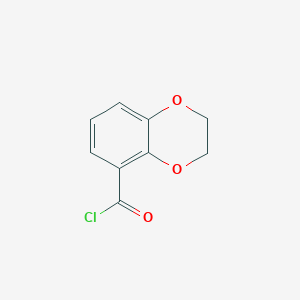

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

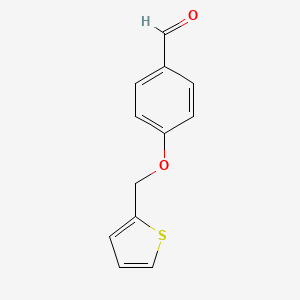

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.6 . It is a solid substance .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which includes 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, involves the use of a versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is 1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 .Chemical Reactions Analysis

The compound has been used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride has a melting point of 98 °C and a density of 1.371 .科学的研究の応用

Medicinal Chemistry: Chiral Centers and Pharmacological Properties

The 2,3-dihydro-1,4-benzodioxine substructure is prevalent in medicinal chemistry due to its presence in various drugs and drug candidates. The introduction of chiral centers in molecules like 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride is crucial for determining their pharmacological properties. Molecular modeling and NMR techniques are employed to assign the configuration of diastereomers, which are essential for synthesizing analogs of potent inhibitors .

Enantioselective Synthesis: Catalyst Systems

Enantioselective synthesis is a significant application in chemical research. A versatile catalyst system has been developed for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes. This process is vital for creating biologically active compounds with properties such as α-adrenergic blocking, antigastric, and hepatoprotective .

Agrochemical Research: Benzoxathiine Derivatives

In agrochemical research, 2,3-dihydrobenzoxathiine derivatives, which are structurally similar to 2,3-dihydro-1,4-benzodioxine , have been used as anticancer agents, artificial sweeteners, and antimycotic agents. This highlights the potential of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride in developing new agrochemicals .

Pharmaceutical Research: Inhibition of Enzymes

The compounds containing the 2,3-dihydro-1,4-benzodioxine motif have been studied for their ability to inhibit enzymes such as cholinesterases and lipoxygenase. This application is crucial for developing therapeutic agents targeting specific enzymatic pathways .

Computational Chemistry: CoMSIA Studies

Computational Molecular Similarity Indices Analysis (CoMSIA) studies utilize the 2,3-dihydro-1,4-benzodioxine structure to understand the interaction of molecules with biological receptors. This computational approach aids in the design of new drugs with optimized therapeutic effects .

Synthetic Chemistry: Molecular Modeling

The 2,3-dihydro-1,4-benzodioxine substructure’s versatility in synthetic chemistry stems from its ability to interact with biological receptors and enzymes. Molecular modeling is used to determine the spatial arrangement of substituents, which is essential for the therapeutic potential of drugs .

作用機序

Safety and Hazards

The compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing suitable protective clothing and avoiding contact with skin, eyes, or clothing .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVBBWTJOHHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383526 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38871-41-9 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)